
1-(2-bromoethyl)-7-chloro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione is an organic compound that belongs to the indoline family. This compound is characterized by the presence of a bromoethyl group at the first position and a chloro group at the seventh position of the indoline-2,3-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with indoline-2,3-dione as the core structure.
Bromination: The introduction of the bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indoline-2,3-dione core can undergo oxidation to form quinonoid structures or reduction to yield hydroquinone derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular architectures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chloro group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione can be compared with other indoline derivatives, such as:
1-(2-Bromoethyl)-indoline-2,3-dione: Lacks the chloro group, which may result in different reactivity and biological activity.
7-Chloroindoline-2,3-dione: Lacks the bromoethyl group, affecting its ability to participate in substitution reactions.
1-(2-Chloroethyl)-7-chloroindoline-2,3-dione: The chloroethyl group may exhibit different reactivity compared to the bromoethyl group.
Propriétés
Formule moléculaire |
C10H7BrClNO2 |
|---|---|
Poids moléculaire |
288.52 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-7-chloroindole-2,3-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-4-5-13-8-6(9(14)10(13)15)2-1-3-7(8)12/h1-3H,4-5H2 |
Clé InChI |
UEDCFZGLYKQZLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


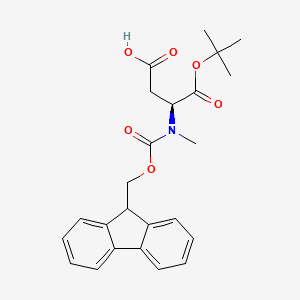

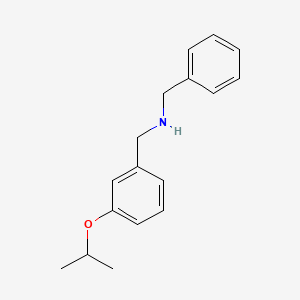
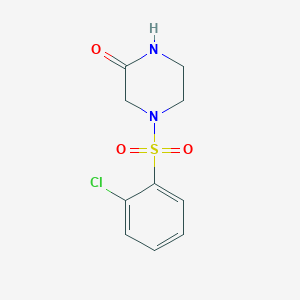
![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
![3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14904505.png)
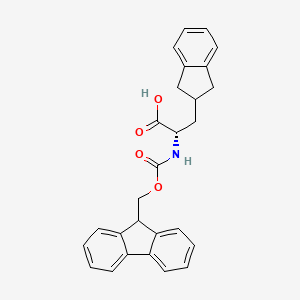
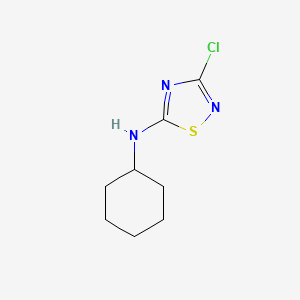
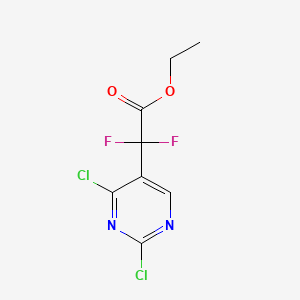
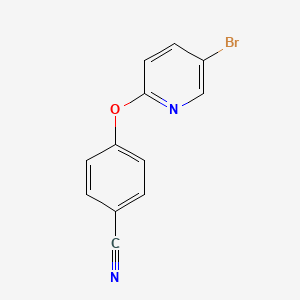

![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
